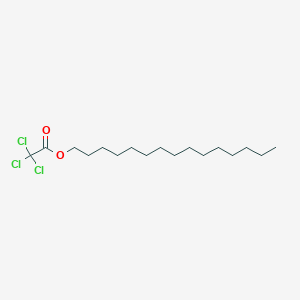

Pentadecyl trichloroacetate

Description

Properties

CAS No. |

74339-53-0 |

|---|---|

Molecular Formula |

C17H31Cl3O2 |

Molecular Weight |

373.8 g/mol |

IUPAC Name |

pentadecyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C17H31Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-16(21)17(18,19)20/h2-15H2,1H3 |

InChI Key |

NKIOTTYRINVYJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Pentadecyl Trichloroacetate (B1195264) Derivatives

Esterification Reactions: Catalytic Approaches and Optimization

The primary and most direct method for synthesizing pentadecyl trichloroacetate is through the esterification of 1-pentadecanol (B150567) with trichloroacetic acid. smolecule.comguidechem.com This reaction is a classic example of nucleophilic acyl substitution, which requires an acid catalyst to proceed at a practical rate. smolecule.com The catalytic mechanism begins with the protonation of the carbonyl oxygen of trichloroacetic acid. This step increases the electrophilic character of the carbonyl carbon, facilitating a nucleophilic attack from the hydroxyl group of 1-pentadecanol. A tetrahedral intermediate is formed, which then eliminates a water molecule to produce this compound. smolecule.com

Catalyst selection is a critical parameter for optimizing this synthesis. Strong inorganic acids, particularly sulfuric acid (H₂SO₄), are significantly more effective catalysts than organic acids. smolecule.com The superior proton-donating capability of sulfuric acid leads to a faster formation of the key electrophilic intermediate. smolecule.com Optimization of similar long-chain ester syntheses often employs response surface methodologies like D-optimal design, which allows for the systematic analysis of variables such as temperature, reaction time, and catalyst concentration to maximize product yield. tubitak.gov.trresearchgate.net For related esterification reactions, optimal conditions have been identified, for instance, at a temperature of 150°C for 6 hours with a 5% catalyst concentration. tubitak.gov.tr

Table 1: Comparison of Catalyst Efficiency in Esterification This table illustrates the difference in catalytic activity between sulfuric acid and trichloroacetic acid in a model esterification process, emphasizing the enhanced efficiency of the strong inorganic acid. smolecule.com

| Catalyst | Reaction Time (minutes) | Conversion (%) |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | 60 | 98 |

| Trichloroacetic Acid (TCA) | 120 | 85 |

Alternative Synthetic Routes and Precursor Utilization

In addition to direct esterification, alternative synthetic routes are available, often utilizing more reactive forms of trichloroacetic acid. A prominent alternative is the reaction of pentadecanol with trichloroacetyl chloride. guidechem.com As an acid chloride, trichloroacetyl chloride is highly reactive and the reaction often proceeds under milder conditions and may provide higher yields. A non-nucleophilic base, such as pyridine, is typically added to neutralize the hydrochloric acid byproduct.

The key chemical precursors for these syntheses are 1-pentadecanol, which provides the long alkyl chain, and trichloroacetic acid or its activated derivatives. chemsrc.com

| Precursor | CAS Number | Function |

|---|---|---|

| 1-Pentadecanol | 629-76-5 | Source of the pentadecyl group |

| Trichloroacetic Acid | 76-03-9 | Source of the trichloroacetyl group |

| Trichloroacetyl Chloride | 76-02-8 | Activated source of the trichloroacetyl group |

More complex synthetic strategies can also be employed. For example, the alkyl chain itself can be constructed via methods like the Wittig reaction, followed by subsequent chemical modifications and a final esterification step. nih.gov Another advanced synthetic tool involves the use of trichloroacetimidates as potent alkylating agents, which react with carboxylic acids under acid catalysis to form esters. syr.edu

Reaction Mechanisms of this compound

Nucleophilic Substitution Reactions at the Trichloroacetyl Group

The reactivity of this compound is largely dictated by the powerful electron-withdrawing effect of the trichloroacetyl group. The three chlorine atoms pull electron density away from the carbonyl carbon, rendering it highly electrophilic and thus prone to attack by nucleophiles. This reactivity facilitates nucleophilic acyl substitution as the primary reaction pathway. libretexts.org

The mechanism involves the attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate. The trichloroacetate anion is a competent leaving group, and its expulsion reforms the carbonyl double bond, yielding a new substituted product. libretexts.org This reaction can be carried out with a variety of nucleophiles, including water (hydrolysis), alcohols (transesterification), amines (aminolysis), and thiols. libretexts.orgevitachem.com The hydrolysis of this compound, for instance, results in the cleavage of the ester bond to produce pentadecanol and trichloroacetic acid. smolecule.com

Transesterification Processes and Alkyl Chain Modulations

Transesterification is a specific variant of nucleophilic acyl substitution where an alcohol displaces the original alkyl or aryl group of an ester. wikipedia.org In the case of this compound, reaction with a different alcohol (R'-OH) can produce a new ester (trichloroacetyl R'-ester) and release pentadecanol. smolecule.com This reaction is reversible and can be catalyzed by both acids and bases. wikipedia.orgmasterorganicchemistry.com

Acid Catalysis : An acid protonates the carbonyl oxygen, activating the carbonyl carbon for attack by the incoming alcohol molecule. wikipedia.org

Base Catalysis : A base, usually the alkoxide of the incoming alcohol, deprotonates the alcohol to form a more powerful nucleophile that attacks the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

This process allows for the chemical modification, or "modulation," of the ester's long alkyl chain. google.com By choosing different alcohols as reactants, a variety of trichloroacetate esters can be synthesized from a single precursor, a technique widely used in industrial processes like polyester (B1180765) production. wikipedia.org

Theoretical Studies on Reaction Kinetics and Thermodynamics

The reaction behavior of this compound is informed by theoretical and kinetic studies of trichloroacetic acid and its derivatives. Thermodynamic analyses of the ionization of trichloroacetic acid help quantify its acidity and the stability of the trichloroacetate anion, which are key factors in its role as both a reactant in esterification and a leaving group in substitution reactions. acs.orgacs.org

Kinetic studies of proton-transfer reactions involving trichloroacetic acid have been performed using advanced techniques such as the microwave temperature-jump method. rsc.orgrsc.org These experiments show that the reactions are extremely fast and are influenced by the viscosity of the solvent, suggesting a mechanism that proceeds through an initial weak reactant complex. rsc.org

Table 2: Kinetic Data for the Reaction of Trichloroacetic Acid in Aprotic Solvents at 25°C This table, based on data from Burfoot and Caldin, shows forward (kf) and backward (kb) rate constants for the proton-transfer reaction of trichloroacetic acid. rsc.org This data is fundamental to understanding the kinetics of reactions involving this compound.

| Solvent | Viscosity (cP) | kf (109 dm3 mol-1 s-1) | kb (10-3 s-1) |

|---|---|---|---|

| 1-Chlorobutane | 0.42 | 5.2 | 1.8 |

| 1-Chloropentane | 0.52 | 4.3 | 2.1 |

| Chlorobenzene | 0.75 | 3.0 | 2.3 |

| Bromobenzene | 1.05 | 2.3 | 1.8 |

| Iodobenzene | 1.45 | 1.6 | 1.6 |

Additionally, kinetic studies on the decomposition of the trichloroacetate ion highlight potential side reactions, such as decarboxylation to form chloroform, which can compete with the desired reaction pathways depending on the conditions. researchgate.netcore.ac.uk Biologically based kinetic (BBK) models have also been used to simulate the disposition of trichloroacetic acid, demonstrating the power of theoretical modeling to analyze experimental data and elucidate kinetic mechanisms. oup.com

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei. For pentadecyl trichloroacetate (B1195264), ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a comprehensive structural picture.

The ¹H NMR spectrum of pentadecyl trichloroacetate is predicted to exhibit distinct signals corresponding to the protons of the pentadecyl alkyl chain and the ester functional group. The terminal methyl group (CH₃) of the pentadecyl chain is expected to produce a triplet signal at approximately 0.88 ppm. The numerous methylene groups (CH₂) in the alkyl chain would likely appear as a broad multiplet between 1.25 and 1.40 ppm. The methylene group adjacent to the ester oxygen (O-CH₂) is anticipated to be deshielded and would therefore resonate further downfield, likely as a triplet around 4.30 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ | ~0.88 | Triplet |

| (CH₂)₁₃ | ~1.25-1.40 | Multiplet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the trichloroacetate group is expected to have a chemical shift in the range of 160-165 ppm. The carbon of the trichloromethyl group (CCl₃) would likely appear around 90-95 ppm. The carbons of the pentadecyl chain would show characteristic signals, with the terminal methyl carbon at approximately 14 ppm, the internal methylene carbons between 22 and 32 ppm, and the carbon attached to the ester oxygen (O-CH₂) significantly downfield, around 68 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~162 |

| CCl₃ | ~93 |

| O-CH₂ | ~68 |

| (CH₂)₁₃ | ~22-32 |

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, the triplet from the O-CH₂ group would show a cross-peak with the adjacent methylene group in the pentadecyl chain, confirming their connectivity. Similarly, the terminal methyl protons would show a correlation with the neighboring methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the proton signal at ~4.30 ppm would correlate with the carbon signal at ~68 ppm, confirming the O-CH₂ group.

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Under Electron Ionization (EI) conditions, this compound would undergo fragmentation. While a specific experimental spectrum is not publicly available, the fragmentation pattern can be predicted. A molecular ion peak (M⁺) would be expected, although it may be weak. Common fragmentation pathways for long-chain esters include cleavage of the C-O bond of the ester, leading to fragments corresponding to the pentadecyl cation and the trichloroacetate radical, or vice versa. Another common fragmentation is the McLafferty rearrangement, if sterically feasible. The presence of chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments. The NIST WebBook does show an image of the EI-MS spectrum for this compound, confirming it has been analyzed, though the detailed data is not accessible nist.gov.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the determination of the elemental composition of the molecule. The theoretical exact mass of this compound (C₁₇H₃₁Cl₃O₂) is 372.1389 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, providing strong evidence for the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that serves as a molecular "fingerprint."

For this compound, the IR spectrum is expected to display several key absorption bands that confirm the presence of its constituent parts: the long pentadecyl alkyl chain and the trichloroacetate ester group.

The primary diagnostic peaks would be:

Alkyl C-H Stretches: The long pentadecyl chain will produce strong, sharp absorption bands in the 2850-2960 cm⁻¹ region, characteristic of symmetric and asymmetric stretching vibrations of C-H bonds in methylene (-CH₂) and methyl (-CH₃) groups. libretexts.orgopenstax.org

Carbonyl (C=O) Stretch: The ester functional group is readily identified by its strong and sharp carbonyl stretching absorption. spectroscopyonline.commasterorganicchemistry.com For a saturated aliphatic ester, this peak typically appears in the 1735-1750 cm⁻¹ range. libretexts.orgopenstax.orgorgchemboulder.com The presence of the three highly electronegative chlorine atoms on the alpha-carbon (the carbon adjacent to the carbonyl) in the trichloroacetate moiety is expected to shift this peak to a higher frequency (wavenumber) due to the inductive effect.

C-O Stretches: Ester linkages also exhibit two characteristic C-O stretching vibrations in the "fingerprint region" of the spectrum, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.comorgchemboulder.com These bands arise from the asymmetric and symmetric stretching of the C-O-C bond system.

C-Cl Stretches: The trichloromethyl group will give rise to characteristic C-Cl stretching absorptions. These bands are typically found in the 600-800 cm⁻¹ region.

The analysis of these specific absorption bands allows for the confident identification of the key functional groups that constitute the this compound molecule.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (Pentadecyl) | 2850 - 2960 | Strong |

| C=O Stretch | Ester (Trichloroacetate) | ~1750 - 1770 | Strong |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

| C-Cl Stretch | Trichloromethyl | 600 - 800 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly sensitive to the presence of chromophores, which are typically unsaturated systems like conjugated double bonds or aromatic rings.

This compound is a saturated ester. It lacks an extensive system of conjugated π-bonds. The chromophore present is the isolated carbonyl group (C=O) of the ester. Saturated esters can undergo two primary types of electronic transitions:

A π → π transition, which involves promoting an electron from a π bonding orbital to a π anti-bonding orbital.

An n → π transition, which involves exciting a non-bonding electron (from one of the lone pairs on the oxygen atoms) to the π anti-bonding orbital of the carbonyl group.

For isolated, non-conjugated carbonyl groups in esters, the π → π* transition occurs at a high energy, corresponding to a wavelength below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. The n → π* transition is lower in energy but is symmetry-forbidden, resulting in a very weak absorption band, typically around 205-215 nm. nih.gov

Therefore, a UV-Vis spectrum of this compound is not expected to show any significant absorbance in the 200-800 nm range. This lack of absorption is, in itself, a crucial piece of structural information, confirming the absence of conjugation or aromatic moieties in the molecule. study.com

Table 2: Expected UV-Vis Absorption for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) | Note |

|---|---|---|---|---|

| n → π | C=O (Ester) | ~205 - 215 | Low | Weak, often not prominent |

| π → π | C=O (Ester) | <200 | High | Below standard measurement range |

Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation

While IR and UV-Vis spectroscopy provide valuable data on functional groups and electronic systems, an unambiguous structural confirmation of this compound requires an integrated approach, combining these findings with data from other powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mmu.ac.ukjchps.com

The process of comprehensive structural confirmation would typically follow these steps:

Mass Spectrometry (MS): This technique would first be used to determine the molecular weight of the compound, confirming the molecular formula C₁₇H₃₁Cl₃O₂. High-resolution mass spectrometry would provide the exact mass, further validating the elemental composition. The fragmentation pattern observed in the mass spectrum would also offer structural clues, such as the loss of the pentadecyl group or the trichloroacetate moiety.

Infrared (IR) Spectroscopy: As detailed in section 3.3, the IR spectrum would confirm the presence of the ester carbonyl group, the long alkyl chain, and the C-Cl bonds, aligning with the proposed structure.

UV-Visible (UV-Vis) Spectroscopy: As discussed in section 3.4, the absence of significant absorption in the UV-Vis spectrum would corroborate the lack of conjugated systems, consistent with the saturated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR would show distinct signals for the protons in the pentadecyl chain, including the terminal methyl group and the repeating methylene units. Crucially, it would show a characteristic signal for the methylene group attached to the ester oxygen (-O-CH₂-), which would be shifted downfield compared to the other methylene groups in the chain.

¹³C NMR would reveal the number of unique carbon environments. It would show a signal for the carbonyl carbon of the ester in the characteristic region of ~160-180 ppm, a signal for the CCl₃ carbon, and a series of signals for the carbons of the long alkyl chain.

By integrating the information from all these spectroscopic methods, a complete and verified chemical structure can be assigned. The molecular formula from MS, the functional groups from IR, the lack of conjugation from UV-Vis, and the specific connectivity from NMR together provide irrefutable evidence for the structure of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods can elucidate reactivity, spectroscopic properties, and geometric parameters.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net For pentadecyl trichloroacetate (B1195264), DFT calculations would be crucial for analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their distribution across the molecule are key indicators of chemical reactivity.

Studies on related compounds, such as 3-nitroanilinium trichloroacetate, have utilized DFT (specifically the B3LYP functional with a 6-311++G(d,p) basis set) to perform frontier molecular orbital and natural bond orbital (NBO) analysis. asianpubs.org For pentadecyl trichloroacetate, the highly electronegative chlorine atoms in the trichloroacetate group would significantly withdraw electron density from the carbonyl carbon, making it more electrophilic. This would lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the carbonyl group, a key step in hydrolysis. smolecule.com

DFT calculations on various esters have shown that electronic properties, such as dipole moment and polarizability, are highly dependent on the molecular structure and influence intermolecular interactions. bohrium.com Furthermore, analysis of the molecular electrostatic potential (MEP) would reveal the regions of positive and negative charge, highlighting the electrophilic carbonyl carbon and the nucleophilic oxygen atoms as primary sites for interaction.

Table 1: Predicted Electronic Properties of this compound based on DFT Analysis of Analogous Compounds

| Property | Predicted Characteristic | Rationale/Analogous Finding | Citation |

| HOMO Energy | Localized primarily on the ester oxygen and potentially the C-C bonds of the alkyl chain. | Typical for esters; the non-bonding orbitals of the oxygen atoms are high in energy. | mdpi.com |

| LUMO Energy | Lowered energy, localized on the π* orbital of the C=O group and the σ* orbitals of the C-Cl bonds. | The strong electron-withdrawing effect of the -CCl3 group enhances the electrophilicity of the carbonyl carbon. | asianpubs.org |

| HOMO-LUMO Gap | Relatively large, indicating kinetic stability, but the low LUMO suggests susceptibility to specific reactions. | General principle for stable organic molecules. | asianpubs.org |

| Dipole Moment | Significant, oriented along the ester functional group. | The polar C=O and C-O bonds create a permanent dipole. DFT calculations on other esters confirm this. | bohrium.com |

| Natural Charge on Carbonyl Carbon | Highly positive. | NBO analysis on related molecules shows significant positive charge due to bonding with two oxygen atoms and the influence of the -CCl3 group. | asianpubs.org |

This table is predictive and based on extrapolations from computational studies on related molecules.

The long, flexible pentadecyl chain of this compound allows for a vast number of possible conformations (rotational isomers or rotamers). Ab initio methods, while computationally expensive, and more affordable semi-empirical methods are used to explore the potential energy surface and identify stable conformers.

Studies on long-chain alkyl esters have shown that the alkyl chain beyond the first few carbons largely maintains its conformational isomerism even under specific conditions like jet cooling. nih.govnih.gov The most stable conformation for an unconstrained alkyl chain is the fully extended all-trans state, which minimizes steric hindrance. However, rotations around C-C bonds can lead to gauche conformations, resulting in a more coiled or folded structure. pnas.org The energy difference between trans and gauche conformers is typically small, meaning multiple conformations can coexist at room temperature.

The ester group itself has distinct conformational preferences. Research on methyl butanoate has confirmed that the C–O–C(=O)–C–C segment can be collapsed into a single all-trans conformation through collisional cooling. nih.govnih.gov For this compound, the dihedral angles around the ester linkage (C-O-C-C) and the adjacent alkyl chain bonds (O-C-C-C) would define the orientation of the headgroup relative to the long tail. High-level theoretical studies on simple esters like methyl acetate (B1210297) have been used to precisely calculate the potential energy curves for these rotations. mdpi.com

Table 2: Key Dihedral Angles and Conformational States in a Long-Chain Ester

| Dihedral Angle | Type | Stable Conformation | Energetic Implication | Citation |

| C-C-C-C (in alkyl chain) | anti (trans) | ~180° | Most stable, lowest energy state. | pnas.org |

| C-C-C-C (in alkyl chain) | gauche | ~±60° | Slightly higher in energy, leads to coiling. | pnas.org |

| C-O-C=O (ester plane) | cis (Z) | ~0° | Generally more stable for esters than the trans form. | mdpi.com |

This table outlines general conformational principles applicable to the pentadecyl chain and ester group.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes and intermolecular interactions. For a molecule like this compound, with its distinct hydrophobic tail (pentadecyl group) and polar head (trichloroacetate ester group), MD simulations are invaluable for understanding its behavior in different environments.

Simulations of similar long-chain esters, such as palmitate esters, have shown a strong potential for self-assembly in aqueous solutions. mdpi.com The hydrophobic tails interact to minimize contact with water, leading to the formation of aggregates like micelles. mdpi.comuminho.pt MD simulations of this compound in water would likely show a similar aggregation behavior, driven by the hydrophobic effect.

MD can also be used to study the properties of these molecules at interfaces. Simulations of methyl esters at the water-ester interface have been used to calculate density profiles and interfacial tension, providing a molecular-level picture of how the ester molecules orient themselves. rsc.org Furthermore, MD simulations have been instrumental in studying reaction dynamics, such as the hydrolysis of esters in water. researchgate.netnih.govacs.org These simulations can track the interactions with solvent molecules that are crucial for the reaction to proceed. acs.org

Computational Approaches in Reaction Mechanism Prediction and Energy Profiling

Computational chemistry provides essential tools for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. nih.gov For this compound, a primary reaction of interest is hydrolysis, which breaks the ester bond to form pentadecanol and trichloroacetic acid. smolecule.com

While the specific mechanism for this compound has not been published, detailed computational studies on the hydrolysis of simpler esters like methyl formate (B1220265) provide a well-established model. Car-Parrinello molecular dynamics simulations have shown that the hydrolysis in pure water can proceed through a mechanism involving cooperative catalysis by hydroxide (B78521) and hydronium ions generated from the autoionization of water. researchgate.netnih.govacs.org This process involves a high activation free energy. researchgate.netnih.govacs.org

The general approach to modeling such a reaction involves:

Locating the Transition State (TS): Using quantum chemical methods (like DFT), the geometry of the transition state for the nucleophilic attack of water on the carbonyl carbon is optimized. nih.gov

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation barrier (ΔG‡), which determines the reaction rate. For the hydrolysis of methyl formate in water, this barrier has been calculated to be 23.8 kcal/mol. researchgate.netnih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the reaction path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. nih.gov

Table 3: Calculated Energy Profile for a Model Ester Hydrolysis Reaction

| Reaction Step | Species | Calculated Free Energy (kcal/mol) | Citation |

| Reactants | Ester + Water | 0 (Reference) | researchgate.net |

| Transition State | Addition of OH- to carbonyl C | 23.8 | researchgate.netnih.gov |

| Products | Carboxylic Acid + Alcohol | Thermodynamically favorable | researchgate.net |

This data is for the hydrolysis of methyl formate in pure water and serves as a model for ester hydrolysis.

Structure-Property Relationship (SPR) Modeling based on Computational Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. mdpi.com These models use mathematically derived values, known as molecular descriptors, to predict properties without the need for experimental measurement. lew.ro

For esters, QSPR models have been successfully developed to predict a wide range of properties:

Boiling Point: Models for aliphatic esters show that the normal boiling point is primarily dominated by molecular size, with smaller contributions from branching and polarity. lew.ro

Flash Point: Using a large number of descriptors and selection algorithms like genetic function approximation (GFA), robust models for predicting the flash point of esters have been created. nih.gov

Thermodynamic Properties: QSPR models have been built to predict properties like the net heat of combustion. scientific.net

Reactivity: Machine learning-based models, a sophisticated form of QSPR, can predict hydrolysis rates based on structural inputs like SMILES strings and calculated partial charges. researchgate.net

To build a QSPR model for a property of this compound, one would first calculate a wide range of molecular descriptors. These descriptors fall into several categories, as shown in the table below.

Table 4: Examples of Computational Descriptors for QSPR Modeling of Esters

| Descriptor Class | Example Descriptor | Property Predicted | Citation |

| Topological | Modified Xu Index (mXu) | Normal Boiling Point | lew.ro |

| Constitutional | Molecular Weight | General physical properties | nih.gov |

| Quantum-Chemical | HOMO/LUMO Energies, Atomic Charges | Reaction Rates (Esterification) | mdpi.com |

| Geometric | Molecular Volume | Corrosion Inhibition Efficiency | researchgate.net |

By selecting the most relevant descriptors through statistical methods, a mathematical equation can be generated to serve as a predictive model for the properties of this compound and related esters. uninsubria.it

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and "gold standard" technique for the analysis of semi-volatile organic compounds like pentadecyl trichloroacetate (B1195264). wikipedia.orgthermofisher.com This method combines the potent separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. wikipedia.org The process involves vaporizing the sample and separating its components on a capillary column before they are ionized, fragmented, and detected by the mass spectrometer based on their mass-to-charge ratio (m/z). thermofisher.com This dual-process approach is exceptionally well-suited for identifying and quantifying trace amounts of specific compounds in complex mixtures, such as environmental samples or industrial products. wikipedia.orgthermofisher.com

For pentadecyl trichloroacetate, GC-MS analysis would typically involve a sample extract being injected into the GC system. The compound would travel through the column at a rate determined by its boiling point and polarity, resulting in a characteristic retention time. Upon elution from the column, it would enter the mass spectrometer's ion source, where it undergoes ionization, most commonly electron ionization (EI), leading to the formation of a molecular ion and a series of characteristic fragment ions. This fragmentation pattern serves as a chemical fingerprint, allowing for highly confident identification.

Optimizing the chromatographic conditions is a critical step to ensure the successful separation of this compound from other components in a sample matrix, thereby achieving accurate quantification and identification. libretexts.org Key parameters that require careful adjustment include the column type, temperature program, carrier gas flow rate, and injection mode. thermofisher.comgcms.cz

GC Column: A non-polar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS), is typically suitable for the separation of esters like this compound. gcms.cz The column dimensions (length, internal diameter, and film thickness) are selected to balance resolution and analysis time.

Temperature Programming: A temperature-programmed oven is essential for analyzing samples containing compounds with a wide range of boiling points. libretexts.org For this compound, the initial oven temperature would be set relatively low to resolve any volatile components, followed by a controlled ramp up to a higher temperature (e.g., up to 280-300°C) to ensure the ester elutes in a reasonable time with a sharp peak shape. gcms.czsudmed-ms.ru

Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate to provide consistent performance. gcms.cz

Injection Mode: A splitless injection is often preferred for trace analysis to ensure the maximum amount of analyte is transferred to the column, thereby enhancing sensitivity. gcms.cz

The following interactive table outlines a hypothetical set of optimized GC-MS parameters for the analysis of this compound.

| Parameter | Condition | Rationale |

|---|---|---|

| GC System | Agilent 7890B or similar | Standard, high-performance GC system. nih.gov |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | Industry-standard column for semi-volatile compound analysis. gcms.cz |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation. sudmed-ms.ru |

| Injection Volume | 1 µL (Splitless) | Maximizes analyte transfer for trace-level detection. gcms.cz |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. nih.gov |

| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 10 min) | Separates analytes based on boiling point and ensures elution of the target compound. nih.gov |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the MS. nih.gov |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. sudmed-ms.ru |

| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. thermofisher.com |

In many real-world samples, this compound may co-elute with other matrix components, resulting in overlapping chromatographic peaks and mixed mass spectra. nih.gov Mass spectral deconvolution is a powerful computational tool used to resolve these issues. sudmed-ms.ru Software systems like the Automated Mass Spectral Deconvolution and Identification System (AMDIS) analyze the raw GC-MS data file, extracting the pure mass spectrum of individual components from a complex chromatogram by examining ion traces and peak shapes. sudmed-ms.runih.gov

Once a "clean" mass spectrum for a component is obtained, it is compared against a reference spectral library for identification. sudmed-ms.ru The most extensive and widely used is the NIST/EPA/NIH Mass Spectral Library. nist.gov The matching algorithm compares the masses and relative abundances of the ions in the experimental spectrum to those in the library entries. nist.gov A high match factor indicates a confident identification. The NIST WebBook provides a reference electron ionization mass spectrum for this compound, which is essential for this library matching process. nist.govnist.gov

The table below shows the characteristic ions that would be expected in the electron ionization mass spectrum of this compound, based on its structure and data available from spectral databases. nist.govnist.gov These ions are crucial for both library matching and for setting up selected ion monitoring (SIM) methods for trace quantification. nih.gov

| Mass-to-Charge Ratio (m/z) | Possible Ion Fragment | Significance |

|---|---|---|

| 372/374/376 | [C17H31Cl3O2]+• | Molecular ion cluster (presence of 3 chlorine isotopes). Weak or absent. |

| 210 | [C15H30]+• | Loss of trichloroacetic acid moiety, represents the pentadecyl chain. |

| 161/163/165 | [C2Cl3O2H]+ | Fragment corresponding to protonated trichloroacetic acid. |

| 117/119/121 | [CCl3]+ | Trichloromethyl cation, a very characteristic fragment for trichloro- compounds. |

Liquid Chromatography (LC) Hyphenated Techniques (e.g., LC-MS/MS)

While GC-MS is highly effective, liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) offers a complementary approach, particularly for compounds that are thermally unstable or require analysis in aqueous matrices without extensive extraction. nih.govjfda-online.com Although this compound itself is well-suited for GC-MS, methods for its parent acid, trichloroacetic acid (TCA), are well established using LC-MS/MS. nih.govrsc.org These methods can be adapted for the ester.

An LC-MS/MS method would involve separating the analyte using high-performance liquid chromatography (HPLC), often in a reversed-phase mode. sielc.com The eluent from the LC column is directed into an electrospray ionization (ESI) source, which generates charged molecules that are then analyzed by a tandem mass spectrometer (e.g., a triple quadrupole). nih.gov The first quadrupole (Q1) selects the molecular ion of this compound, which is then fragmented in a collision cell (Q2). The resulting fragment ions are analyzed in the third quadrupole (Q3). wikipedia.org This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, significantly reducing matrix interference. wikipedia.org

Chemometric Approaches in Multivariate Data Analysis for Complex Mixtures

When analyzing highly complex mixtures where this compound is one of many components, chemometrics provides a powerful framework for data interpretation. bia-analytical.comresearchgate.net Chemometrics uses mathematical and statistical methods to extract meaningful information from large, multivariate datasets, such as those generated by full-scan GC-MS or spectroscopic analyses. ijpsjournal.com

Techniques like Principal Component Analysis (PCA) can be used for exploratory data analysis to identify patterns, group samples, and detect outliers without prior knowledge of the sample composition. mdpi.com For quantitative analysis, multivariate calibration methods such as Partial Least Squares (PLS) regression can build predictive models that correlate the instrumental data (e.g., the full mass spectrum) with the concentration of this compound, even in the presence of uncalibrated chemical interferences. ijpsjournal.comspectroscopyonline.com This approach can be more robust than traditional single-peak quantification, as it utilizes a larger portion of the data, making the results less susceptible to noise or baseline fluctuations at a single m/z. bia-analytical.com

Development of Novel Spectroscopic Probes for In Situ Detection

The development of novel spectroscopic probes represents a frontier in chemical analysis, aiming for real-time, in situ detection without the need for chromatographic separation. nih.govrsc.org A spectroscopic probe is a molecule designed to produce a measurable change in its optical properties (e.g., color or fluorescence) upon selective interaction with a target analyte. nih.gov

Currently, no specific spectroscopic probe for this compound has been reported in the literature. However, the principles for its design can be outlined. A potential strategy would involve creating a probe with two key moieties: a recognition site that selectively binds to the this compound molecule and a signal-reporting unit (a fluorophore or chromophore). nih.gov The binding event would trigger a change in the electronic structure of the probe, leading to a distinct and measurable spectroscopic response, such as:

Fluorescence Quenching or Enhancement: The binding of the analyte could turn the fluorescence "off" or "on".

Ratiometric Shift: The probe could exhibit fluorescence at two different wavelengths, with the ratio of their intensities changing upon binding the analyte, providing a more reliable and internally calibrated signal. mdpi.com

Colorimetric Change: A change in the absorption spectrum could lead to a visible color change, allowing for simple, naked-eye detection. rsc.org

The design of the recognition element would be the most challenging aspect, potentially leveraging non-covalent interactions with the ester group or the long alkyl chain. Such probes could enable rapid screening and monitoring of this compound in field applications, a significant advancement over lab-based chromatographic methods. nih.govfrontiersin.org

Applications in Advanced Organic Synthesis and Materials Design

Pentadecyl Trichloroacetate (B1195264) as a Building Block in Organic Reactions

Esterification Reagent in Complex Molecule Construction

Esterification is a fundamental reaction in organic chemistry, crucial for the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. numberanalytics.comnih.gov The trichloroacetate group is known to be a good leaving group, which could facilitate transesterification reactions under specific conditions. In theory, pentadecyl trichloroacetate could be used to introduce the long pentadecyl chain into a complex molecule containing a hydroxyl group. This would be particularly useful in the synthesis of complex lipids or other amphiphilic molecules where a long, saturated alkyl chain is a key structural feature.

However, no specific studies have been found that demonstrate the use of this compound as an esterification reagent in the total synthesis of any complex natural product or pharmaceutical agent. The general principles of esterification reactions are well-established, but the specific reactivity and advantages or disadvantages of using this compound for this purpose have not been investigated.

Precursor for Halogenated Organic Intermediates

The trichloromethyl group in this compound is a potential source of halogenated intermediates. Reactions that cleave the ester bond could theoretically release the trichloromethyl moiety, which could then participate in further chemical transformations. For instance, under radical conditions, the C-Cl bonds could be cleaved to generate radical species.

Despite this theoretical potential, the scientific literature lacks specific examples of this compound being used as a precursor for halogenated organic intermediates. The synthesis of halogenated compounds is an important area of organic chemistry, but this particular ester has not been reported as a key starting material in such syntheses.

Role in Lipid Bilayer and Membrane Interaction Studies

The amphiphilic nature of this compound, with its long hydrocarbon tail and polar ester headgroup, makes it a candidate for studies involving lipid bilayers and membranes. wikipedia.org Long-chain alkyl compounds are known to incorporate into lipid membranes, and the specific properties of the trichloroacetate headgroup could potentially influence membrane properties such as fluidity, permeability, and domain formation. nih.govmdpi.com The study of such interactions is crucial for understanding biological processes and for the design of drug delivery systems. biorxiv.orgradiologykey.com

While the potential for using long-chain alkyl esters in membrane studies is recognized, there are no specific research articles that report the use of this compound in lipid bilayer or membrane interaction studies. The actual behavior of this compound within a lipid membrane, its orientation, and its effect on membrane proteins remain uninvestigated.

Contributions to Polymer Science and Engineering

The application of this compound in polymer science and engineering is another area that appears to be unexplored. While various monomers and functionalization agents are used in controlled polymerization and polymer modification, there is no evidence to suggest that this compound has been employed in these capacities.

Monomer or Co-Monomer in Controlled Polymerization Techniques

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures and functionalities. magtech.com.cnsigmaaldrich.comsigmaaldrich.comazom.com These methods typically involve monomers with specific reactive groups, such as vinyl or acrylate (B77674) moieties.

This compound does not possess a polymerizable group like a double bond, which is a fundamental requirement for it to act as a monomer or co-monomer in these polymerization techniques. rsc.orgrsc.org Therefore, its direct participation in controlled polymerization as a monomer is chemically unfeasible.

Functionalization Agent for Polymer Modification

Polymer modification is a key strategy for tailoring the surface properties of materials for specific applications, such as improving biocompatibility or altering wettability. nih.govscitechnol.comnih.govrsc.orgresearchgate.net This can be achieved by grafting functional molecules onto the polymer surface. nih.govalfa-chemistry.commdpi.com

In principle, the trichloroacetate group of this compound could be used to attach the pentadecyl chain to a polymer with suitable functional groups. For example, it could potentially react with hydroxyl or amine groups on a polymer surface. However, no studies have been published that describe the use of this compound as a functionalization agent for modifying polymer surfaces. The conditions required for such a reaction and the properties of the resulting modified polymer have not been reported.

Investigation of Hydrolytic Stability of Ester Linkages in Polymeric Systems

The stability of ester linkages against hydrolysis is a critical factor in the performance and longevity of various polymeric materials, including biodegradable polymers and drug delivery systems. acs.orgdovepress.com The incorporation of this compound into a polymer backbone would introduce an ester linkage with distinct electronic and steric characteristics, making it a valuable subject for hydrolysis studies.

The trichloroacetate group, with its three electron-withdrawing chlorine atoms, significantly influences the electrophilicity of the carbonyl carbon in the ester bond. This electronic effect makes the ester susceptible to nucleophilic attack by water, a process that can be catalyzed by acids. researchgate.netyoutube.com Research on the acid-catalyzed hydrolysis of similar esters, such as ethyl trichloroacetate, provides a kinetic framework for predicting the behavior of a polymer containing this compound. acs.org The hydrolysis of such esters is understood to proceed through a tetrahedral intermediate. acs.org

Table 1: Postulated Factors Influencing Hydrolytic Stability of a this compound-Containing Polymer

| Factor | Influence on Hydrolytic Stability | Rationale |

| Trichloroacetate Group | Decreased Stability | The strong electron-withdrawing nature of the CCl₃ group increases the susceptibility of the ester's carbonyl carbon to nucleophilic attack by water. researchgate.net |

| Pentadecyl Chain | Potentially Increased Stability | The long hydrophobic chain can sterically hinder the approach of water molecules to the ester linkage, particularly in collapsed or aggregated polymer structures in aqueous media. mdpi.comresearchgate.net |

| Acidic Conditions | Decreased Stability | The hydrolysis of the trichloroacetate ester is expected to be accelerated under acidic conditions, following an acid-catalyzed mechanism. youtube.comacs.org |

| Polymer Architecture | Variable | The overall polymer structure, such as whether it is a linear, branched, or cross-linked network, will affect water diffusion and accessibility to the ester bonds, thereby influencing the degradation rate. acs.org |

Design of Responsive Polymer Architectures through Acid-Labile Linkages

Responsive polymers, or "smart" polymers, are materials designed to undergo significant changes in their physical or chemical properties in response to external stimuli, such as pH. nih.govnih.gov The incorporation of acid-labile linkages into a polymer's structure is a key strategy for creating pH-responsive materials. mdpi.com Given that trichloroacetate esters can undergo acid-catalyzed hydrolysis, this compound is a candidate for use as a building block in such systems.

In a polymer designed for a pH-responsive application, the trichloroacetate ester would serve as the acid-labile linkage. Under neutral or basic conditions, the polymer would remain intact. However, upon exposure to an acidic environment, the ester linkages would cleave, leading to the degradation of the polymer backbone or the release of a tethered molecule. This mechanism is highly sought after in applications like targeted drug delivery, where a therapeutic agent can be released in the acidic microenvironment of a tumor or within the lysosomes of a cell. mdpi.comresearchgate.net

The role of the pentadecyl group in such a responsive polymer architecture would be to impart hydrophobicity. The introduction of long alkyl chains into otherwise hydrophilic polymers can induce self-assembly into nano-structures like micelles or vesicles in an aqueous solution. researchgate.netnih.gov This behavior is driven by the hydrophobic interactions of the alkyl chains, which seek to minimize their contact with water. acs.org A hypothetical amphiphilic block copolymer containing a hydrophilic segment and a hydrophobic segment derived from this compound could self-assemble into core-shell micelles. The hydrophobic core could encapsulate other hydrophobic molecules, while the acid-labile nature of the trichloroacetate linker provides a mechanism for the disassembly of the micelle and release of its cargo in response to a drop in pH.

Table 2: Potential Characteristics of a Responsive Polymer Incorporating this compound

| Property | Contribution of this compound | Potential Application |

| pH-Responsiveness | The trichloroacetate ester acts as an acid-labile linkage, cleaving at low pH. mdpi.com | Triggered drug release in acidic tumor environments or intracellular compartments. |

| Self-Assembly | The hydrophobic pentadecyl chain can drive the formation of micelles or other nanostructures in aqueous media. researchgate.net | Encapsulation of hydrophobic drugs or imaging agents. |

| Tunable Degradation | The rate of hydrolysis could potentially be tuned by altering the polymer's composition and architecture, influencing the local environment of the ester linkage. mdpi.com | Controlled release systems with programmable degradation profiles. |

| Hydrophobic Modification | The long alkyl chain can be used to modify the surface properties of materials, rendering them more hydrophobic. | Development of smart coatings or surfaces with tunable wettability. |

Environmental Dynamics and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis. researchgate.net For pentadecyl trichloroacetate (B1195264), these mechanisms are significant in determining its persistence in the environment.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of pentadecyl trichloroacetate, hydrolysis cleaves the ester bond, yielding pentadecanol and trichloroacetic acid. smolecule.com This reaction can be catalyzed by both acids and bases.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. pharmaguideline.com The susceptibility of a chemical to photolysis depends on its ability to absorb light at relevant wavelengths (e.g., sunlight) and the efficiency with which the absorbed energy leads to bond cleavage.

For organochlorine compounds, photolysis can be a significant degradation pathway. acs.orgnih.gov The carbon-chlorine bond in the trichloroacetate moiety of this compound is a potential site for photolytic cleavage. Studies on other chlorinated compounds have shown that UV radiation can induce the breaking of C-Cl bonds, leading to dechlorination and the formation of various degradation products. nih.gov The presence of a carbonyl group and unsaturated bonds can also influence photolytic degradation rates. pharmaguideline.com While direct photolysis of this compound is plausible, indirect photolysis, mediated by other light-absorbing substances in the environment (e.g., humic acids), could also contribute to its degradation. mdpi.com

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. researchgate.net This is often the most significant pathway for the removal of organic pollutants from the environment.

Microbial Metabolism of Trichloroacetate Esters

The biodegradation of esters typically begins with the enzymatic hydrolysis of the ester bond by esterases, releasing the corresponding alcohol and carboxylic acid. nih.govencyclopedia.pub In the case of this compound, this would result in pentadecanol and trichloroacetic acid.

Enzymatic Degradation Pathways

The key enzymes involved in the initial breakdown of this compound are esterases. These enzymes are widespread in microorganisms and catalyze the hydrolysis of ester bonds. nih.govencyclopedia.pub Following the initial hydrolysis, other enzymatic pathways would be involved in the further degradation of the resulting pentadecanol and trichloroacetic acid.

The degradation of the pentadecanol component would likely proceed through alcohol dehydrogenases, which oxidize the alcohol to an aldehyde, followed by aldehyde dehydrogenases, which convert the aldehyde to a fatty acid. This fatty acid can then enter the beta-oxidation pathway. The enzymatic degradation of trichloroacetic acid can occur via reductive dechlorination under anaerobic conditions or by other enzymatic processes in aerobic organisms. asm.org For instance, some enzymes can catalyze the removal of chlorine atoms from chlorinated compounds, a crucial step in their mineralization. mdpi.com

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are used to predict the distribution, transport, and persistence of chemicals in the environment. These models integrate data on a chemical's physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and its degradation rates (hydrolysis, photolysis, biodegradation).

For this compound, its long alkyl chain suggests a high octanol-water partition coefficient (log Kow), indicating a tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms. mst.dk However, the potential for biodegradation can mitigate this bioaccumulation potential.

The persistence of a chemical is often described by its half-life in different environmental compartments (soil, water, air). The persistence of organochlorine pesticides, a class of compounds with some structural similarities to this compound, can be long, but this varies greatly depending on the specific compound and environmental conditions. academicjournals.orgscite.ai The persistence of long-chain perfluorinated carboxylic acids (PFCAs), another class of persistent organic pollutants, highlights the importance of the chemical structure in determining environmental longevity. pic.int To accurately assess the persistence of this compound, specific experimental data on its degradation rates under various environmental conditions would be necessary.

Formation and Identification of Environmental Transformation Products

The environmental fate of this compound is governed by a series of transformation processes that alter its chemical structure, leading to the formation of various degradation products. While specific studies on the environmental transformation of this compound are not extensively documented, its degradation pathways can be inferred from the known behavior of analogous long-chain esters and chlorinated organic compounds. The primary transformation routes are expected to be hydrolysis, biodegradation, and photodegradation, each yielding distinct products.

The principal abiotic degradation pathway for esters in the environment is hydrolysis, a chemical reaction with water. cdc.govencyclopedia.pub For this compound, hydrolysis would involve the cleavage of the ester bond, resulting in the formation of its constituent alcohol and carboxylic acid. cdc.gov This reaction can be catalyzed by both acidic and basic conditions, which are common in various environmental compartments such as soil and water. cdc.gov

Biotic degradation, mediated by microorganisms, is another significant pathway for the breakdown of organic compounds in the environment. mdpi.com Esterase enzymes, which are widespread in microorganisms, can catalyze the hydrolysis of the ester bond in this compound. cdc.gov The rate and extent of biodegradation can be influenced by the length of the alkyl chain. researchgate.net

Sunlight can also induce the degradation of chlorinated organic compounds through photodegradation. rsc.org This process often involves the generation of highly reactive species like hydroxyl radicals (•OH) and hydrated electrons (e-aq), which can attack the chlorinated part of the molecule, leading to dechlorination and the formation of new compounds. ehs-support.com

The identification of these transformation products is crucial for understanding the complete environmental impact of this compound. A variety of analytical techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) being a particularly powerful tool for separating and identifying volatile and semi-volatile organic compounds. americanpharmaceuticalreview.comresearchgate.net High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is also instrumental, especially for less volatile or more polar degradation products. americanpharmaceuticalreview.com Derivatization techniques may be employed to enhance the volatility or detectability of certain analytes. americanpharmaceuticalreview.comepa.gov

The following table summarizes the likely environmental transformation products of this compound, their probable formation pathways, and the analytical methods used for their identification.

Table 1: Potential Environmental Transformation Products of this compound

| Transformation Product | Formation Pathway | Analytical Identification Methods |

|---|---|---|

| Pentadecanol | Hydrolysis, Biodegradation | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Trichloroacetic acid | Hydrolysis, Biodegradation | Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, High-Performance Liquid Chromatography (HPLC) |

| Dichloroacetic acid | Biodegradation of Trichloroacetic acid | Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization |

| Monochloroacetic acid | Biodegradation of Trichloroacetic acid | Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization |

| Various smaller organic acids and alcohols | Further biodegradation of primary products | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) |

| Chlorinated and non-chlorinated smaller molecules | Photodegradation | Gas Chromatography-Mass Spectrometry (GC-MS) |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pentadecanol |

| Trichloroacetic acid |

| Dichloroacetic acid |

Q & A

Q. What are the recommended methods for synthesizing pentadecyl trichloroacetate with high purity, and how can common byproducts be minimized?

- Methodological Answer : Synthesis typically involves esterification between trichloroacetic acid and pentadecanol under reflux conditions with acid catalysts (e.g., sulfuric acid). To minimize byproducts like unreacted alcohols or diesters, stoichiometric control (1:1 molar ratio) and inert gas purging (to prevent oxidation) are critical. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol) improves purity. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) for structural confirmation . Storage under anhydrous conditions at 4°C prevents hydrolysis .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is preferred for non-volatile matrices, while GC-MS is suitable for volatile derivatives (e.g., after derivatization with BSTFA). For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity (LOD < 0.1 ppb). Sample preparation involves liquid-liquid extraction (dichloromethane for environmental samples) or solid-phase extraction (C18 cartridges for biological fluids). Method validation should include recovery rates (85–115%), precision (RSD < 5%), and matrix effect assessments .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways and toxicity mechanisms of this compound in mammalian systems?

- Methodological Answer : Use in vitro hepatocyte or microsomal assays to track metabolites via isotopic labeling (e.g., ¹⁴C-trichloroacetate). LC-MS or high-resolution orbitrap MS identifies intermediates like dichloroacetate. Toxicity mechanisms (e.g., mitochondrial disruption) are assessed via ATP quantification, ROS assays, and caspase-3 activation. Dose-response studies (0.1–100 µM) over 24–72 hours are recommended, with positive controls (e.g., chloroform for hepatotoxicity) .

Q. What experimental designs resolve contradictions in reported degradation rates of this compound in aquatic environments?

- Methodological Answer : Discrepancies often arise from variable pH, temperature, or microbial activity. Use factorial design (2³ matrix) testing pH (5–9), temperature (10–30°C), and microbial inoculum (e.g., Pseudomonas spp.). Monitor degradation via HPLC-TOF and quantify intermediates (e.g., trichloroacetic acid) with ion chromatography. Kinetic models (pseudo-first-order) and ANOVA identify significant factors. Cross-lab validation with standardized OECD 301B protocols reduces variability .

Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) estimate log Kow (octanol-water partition coefficient) and biodegradation probability. Molecular dynamics simulations (AMBER/CHARMM force fields) assess lipid bilayer permeability. Validate predictions with experimental bioaccumulation factors (BCF) in fish models (e.g., Danio rerio) and soil adsorption studies (OECD 106). Adjust parameters for ester hydrolysis susceptibility .

Q. What strategies optimize the detection of this compound degradation products in soil using advanced spectroscopic techniques?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹), while X-ray photoelectron spectroscopy (XPS) quantifies chlorine content. For non-destructive analysis, use synchrotron-based X-ray absorption near-edge structure (XANES) to map chlorine speciation. Couple with principal component analysis (PCA) to distinguish degradation pathways in spiked vs. field soils .

Methodological Considerations

- Data Validation : Cross-reference findings with EPA Toxicological Review protocols (e.g., IRIS assessments) and replicate studies across labs .

- Theoretical Frameworks : Link mechanistic studies to broader toxicological theories (e.g., electrophile stress response for toxicity) to contextualize results .

- Ethical Compliance : Adhere to OECD guidelines for environmental and toxicological testing to ensure reproducibility and regulatory relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.